molecular formula C22H24N4O2 B15088064 1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15088064
M. Wt: 376.5 g/mol
InChI Key: JPHYRCOAMMMCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound with a complex structure It is characterized by the presence of a pyrazolone core, substituted with various functional groups, including a morpholine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-(4-morpholinyl)benzaldehyde with 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1,5-dimethyl-4-[(4-morpholin-4-ylphenyl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H24N4O2/c1-17-21(22(27)26(24(17)2)20-6-4-3-5-7-20)23-16-18-8-10-19(11-9-18)25-12-14-28-15-13-25/h3-11,16H,12-15H2,1-2H3

InChI Key

JPHYRCOAMMMCGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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